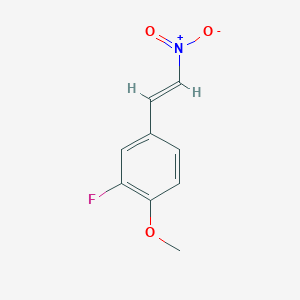
2-Fluoro-1-methoxy-4-(2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C9H8FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, and a nitrovinyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-1-methoxybenzene with nitric acid and a nitro ion source in an appropriate solvent . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-donating and electron-withdrawing groups on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with halogen or other electrophilic groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl or carbonyl derivatives.
Applications De Recherche Scientifique
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the nitrovinyl group enhances its reactivity towards nucleophiles, allowing it to participate in various chemical transformations. The fluorine and methoxy groups influence the electron density on the benzene ring, affecting its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Fluoro-4-methoxy-2-nitrobenzene
- 2-Fluoro-5-methoxybenzaldehyde
- 5-Fluoro-2-methoxyaniline
- 4-Fluoro-1-methoxy-2-nitrobenzene
Uniqueness
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of a fluorine atom, methoxy group, and nitrovinyl group on the benzene ring makes it a valuable compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
189753-33-1 |
|---|---|
Formule moléculaire |
C9H8FNO3 |
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
2-fluoro-1-methoxy-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8FNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ |
Clé InChI |
NBRBTSOZKVSPSK-SNAWJCMRSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])F |
SMILES canonique |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
Synonymes |
2-FLUORO-1-METHOXY-4-(2-NITROVINYL)BENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















